molecular formula C4H8Cl2N2OS B13989578 Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- CAS No. 17173-86-3

Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl-

Cat. No.: B13989578
CAS No.: 17173-86-3
M. Wt: 203.09 g/mol
InChI Key: LEKIVDBGCPXMES-UHFFFAOYSA-N
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Description

Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure and reactivity, making it a valuable substance for scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- typically involves the reaction of hydrazine with 2-chloroethyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

In industrial settings, the production of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is scaled up using large reactors and continuous flow processes. The use of advanced catalysts and automated systems ensures consistent quality and high efficiency. The industrial production process also includes purification steps to remove any impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted hydrazine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on tumor cells.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular functions and inducing cytotoxic effects. The molecular targets and pathways involved in its action are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine, 1,1-bis(2-chloroethyl)-: A related compound with similar chemical properties but lacking the sulfinyl group.

    2-sec-Butyl-1,1-bis(2-chloroethyl)hydrazine hydrochloride: Another derivative with different substituents on the hydrazine core.

Uniqueness

Hydrazine, 1,1-bis(2-chloroethyl)-2-sulfinyl- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

17173-86-3

Molecular Formula

C4H8Cl2N2OS

Molecular Weight

203.09 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-(sulfinylamino)ethanamine

InChI

InChI=1S/C4H8Cl2N2OS/c5-1-3-8(4-2-6)7-10-9/h1-4H2

InChI Key

LEKIVDBGCPXMES-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)N=S=O

Origin of Product

United States

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